4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-2-5-13(6-3-11)23-18(14-9-28-10-16(14)22-23)21-19(25)12-4-7-15(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSLCYKSTUDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The nitrobenzamide group is then introduced via nitration reactions, and the final product is obtained by coupling the thieno[3,4-c]pyrazole core with the nitrobenzamide group under specific reaction conditions .
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated that it inhibits tumor growth by inducing apoptosis and inhibiting cancer cell migration and invasion .
- A specific study noted its effectiveness against multicellular spheroids derived from different cancer types .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. It has been tested against various bacterial strains and shown promising results in inhibiting growth . The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways:
- Target Enzymes : It may act on enzymes related to cancer proliferation or inflammation .
- Mechanism of Action : The interaction with these enzymes could modulate their activity and influence downstream signaling pathways.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Identified as a potent inhibitor of tumor growth in vitro | Cancer therapy |
| Study B | Exhibited significant antimicrobial activity against E. coli and S. aureus | Antimicrobial treatment |
| Study C | Showed enzyme inhibition leading to reduced inflammation markers | Anti-inflammatory applications |
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and reactivity.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound also contains a chloro and methylphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Biological Activity
4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the 4-chloro and 3-nitro substituents contributes to its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown effectiveness against cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, potentially serving as treatments for inflammatory diseases.
- Antimicrobial Properties : Some derivatives demonstrate significant activity against bacteria and fungi.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can alter cellular responses.
- Cell Cycle Interference : By affecting the cell cycle machinery, it may induce apoptosis in cancer cells.
Antitumor Activity
A study highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The compound's structure allows it to inhibit specific kinases such as BRAF and EGFR, which are critical in cancer proliferation and survival .
Anti-inflammatory Properties
Research has demonstrated that similar compounds can reduce nitric oxide production and other inflammatory markers in vitro. This suggests potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Antimicrobial Efficacy
In vitro studies have shown that compounds related to this structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens and displayed promising results .
Case Studies
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-chloro-N-[...]-3-nitrobenzamide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step routes, such as:
Mannich reactions to assemble the thienopyrazole core ().
Nitrobenzamide coupling via nucleophilic substitution or Buchwald-Hartwig amidation.
Intermediates are validated using:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- 1H/13C NMR to verify regioselectivity (e.g., distinguishing pyrazole N-substitution patterns) ().
Example Table :
| Intermediate | Key Spectral Data (NMR) | HRMS (m/z) |
|---|---|---|
| Thienopyrazole precursor | δ 7.2–7.5 (aryl-H), δ 4.1–4.3 (CH₂) | 312.0584 [M+H]+ |
| Nitrobenzamide intermediate | δ 8.1–8.3 (nitro-aryl-H) | 445.1021 [M+H]+ |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and amide (1680–1630 cm⁻¹) stretches.
- X-ray crystallography (using SHELX for refinement) resolves stereochemical ambiguities ().
- UV-Vis : Monitors electronic transitions in the thienopyrazole moiety ().
Advanced Research Questions
Q. How can computational methods predict binding interactions between this compound and bacterial enzyme targets (e.g., acps-pptase)?
- Methodological Answer :
Molecular docking (AutoDock Vina) using crystal structures of acps-pptase (PDB: 2QIR).
MD simulations (GROMACS) to assess binding stability (≥50 ns trajectories).
Key parameters:
- ΔG binding energy (MM/PBSA calculation).
- Hydrogen-bond occupancy between nitro groups and catalytic residues ().
Q. How to resolve contradictions between experimental and theoretical vibrational spectra?
- Methodological Answer : Discrepancies arise from solvent effects or crystal packing. Mitigation steps:
DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM).
Raman spectroscopy to cross-validate IR peaks (e.g., nitro symmetric vs. asymmetric stretches).
Example Workflow :
- Experimental IR: 1345 cm⁻¹ (NO₂ asymmetric stretch).
- DFT-predicted: 1360 cm⁻¹ → Adjust for solvent dielectric constant ().
Q. What strategies optimize crystallization for X-ray studies of this compound?
- Methodological Answer :
- Solvent screening : Use high-boiling solvents (DMSO, DMF) for slow evaporation.
- Additive screening : Introduce co-crystallants (e.g., crown ethers) to stabilize H-bond networks ().
Critical Parameters :
| Condition | Optimal Range |
|---|---|
| Temperature | 4–10°C |
| Solvent ratio (v/v) | DCM:MeOH (3:1) |
Q. How to analyze metabolic stability in pharmacokinetic studies?
- Methodological Answer :
In vitro microsomal assays (human liver microsomes, HLMs):
- Monitor parent compound depletion via LC-MS/MS (MRM transitions).
CYP450 inhibition assays : Identify metabolic hotspots (e.g., demethylation sites) ().
Data Contradiction Analysis
Q. Conflicting bioactivity data arises between enzymatic and cell-based assays. How to troubleshoot?
- Methodological Answer :
Dose-response validation : Ensure consistent IC₅₀ measurements (n ≥ 3 replicates).
Membrane permeability assessment (Caco-2 cells): Rule out efflux pump interference (e.g., P-gp).
Metabolite profiling : Identify active metabolites via HPLC-DAD-ESI-MS ().
Comparative Studies
Q. How does substituting the nitro group with other electron-withdrawing groups affect bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
